

Performance Comparison of Quinazolinone and Quinazoline Amine Inhibitors

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Compound of Interest

Compound Name: 5-Bromoquinazolin-2-amine

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The following tables summarize the quantitative data from various studies, showcasing the binding affinities and biological activities of different derivatives.

Table 1: Molecular Docking Performance of Quinazolinone Derivatives against NF-κB[1]

Compound	Binding Energy (kcal/mol)	Interacting Amino Acid Residues
22	-6.0	Asp239, Leu207, Lys241, Ala242, His141
23	-6.4	Ser208, Asp239, Tyr57, Lys241, Ala242, Pro243, His141
24	-6.6	Ser208, Asp239, Tyr57, Lys241, Ala242, His141
Dexamethasone (Standard)	-6.0	Ser240, Asn247, Asp271, Arg305, Lys241, Ser246, Lys272, Gln306, Phe307

Table 2: Molecular Docking and Antimicrobial Activity of N,2-Diphenylquinazolin-4-amine Derivatives against E. coli DNA Gyrase B[2][3]

Compound	Docking Score (kcal/mol)	Minimum Inhibitory Concentration (MIC) against S. aureus (mg/mL)	Minimum Inhibitory Concentration (MIC) against P. aeruginosa (mg/mL)
3b	-5.92	-	-
3c	-6.13	-	-
3f	-	0.0078	-
3g	-	-	0.0625

Table 3: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives[4]

Compound ID	Target Cell Line	IC50 (μM)
8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one)	MCF-7 (Breast)	15.85 ± 3.32
8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one)	SW480 (Colon)	17.85 ± 0.92
Erlotinib (Reference)	MCF-7 (Breast)	>30
Erlotinib (Reference)	SW480 (Colon)	>30

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking and biological evaluation.

Molecular Docking Protocol for NF-κB Inhibition[1]

- **Software:** The molecular docking simulations were performed to investigate the interaction between the quinazolinone compounds and the NF-κB receptor.

- **Receptor Preparation:** The three-dimensional structure of the NF- κ B receptor was obtained from the Protein Data Bank.
- **Ligand Preparation:** The 2D structures of the quinazolinone derivatives were drawn and converted to 3D structures. Energy minimization was performed.
- **Docking Procedure:** The prepared ligands were docked into the active site of the NF- κ B receptor. The binding pocket was defined based on the co-crystallized ligand. The docking results were analyzed to determine the binding energies and interaction patterns.

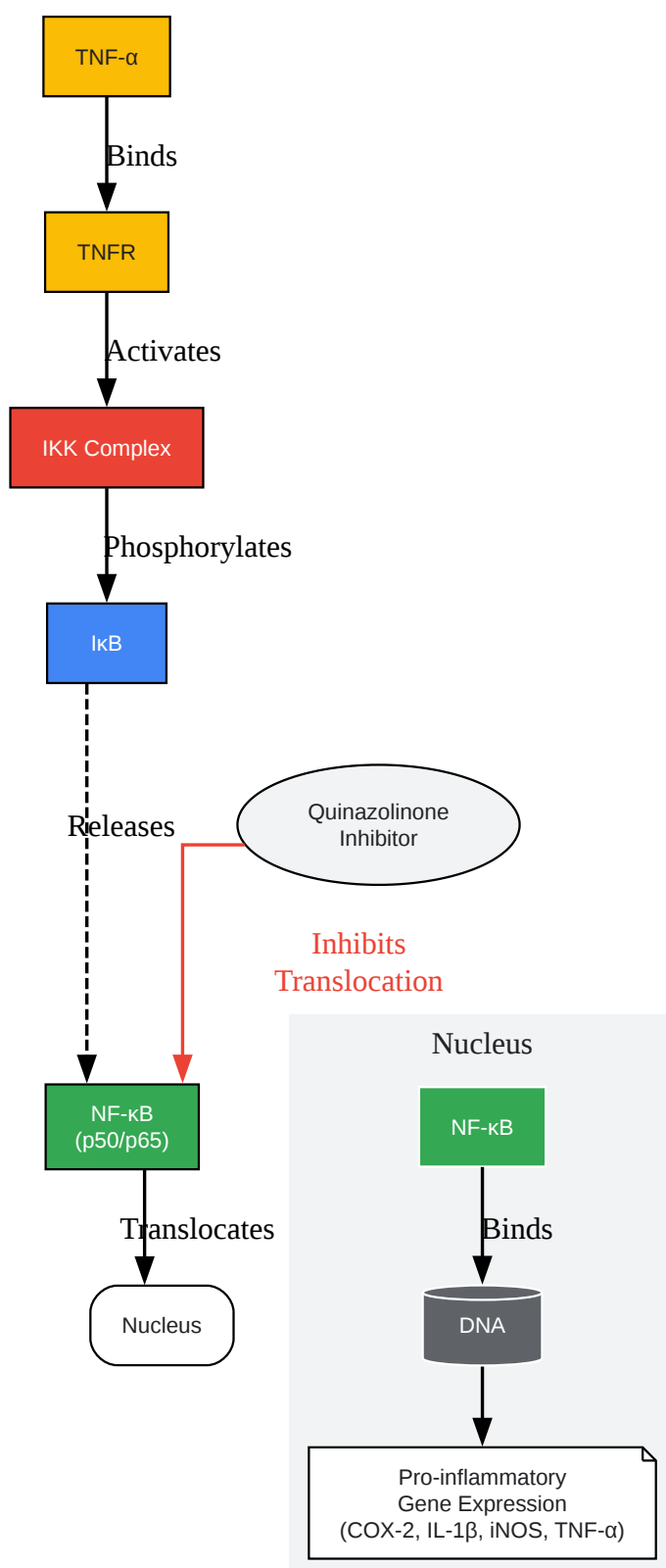
Antimicrobial Activity Assay (Broth Microdilution Method)[2][3]

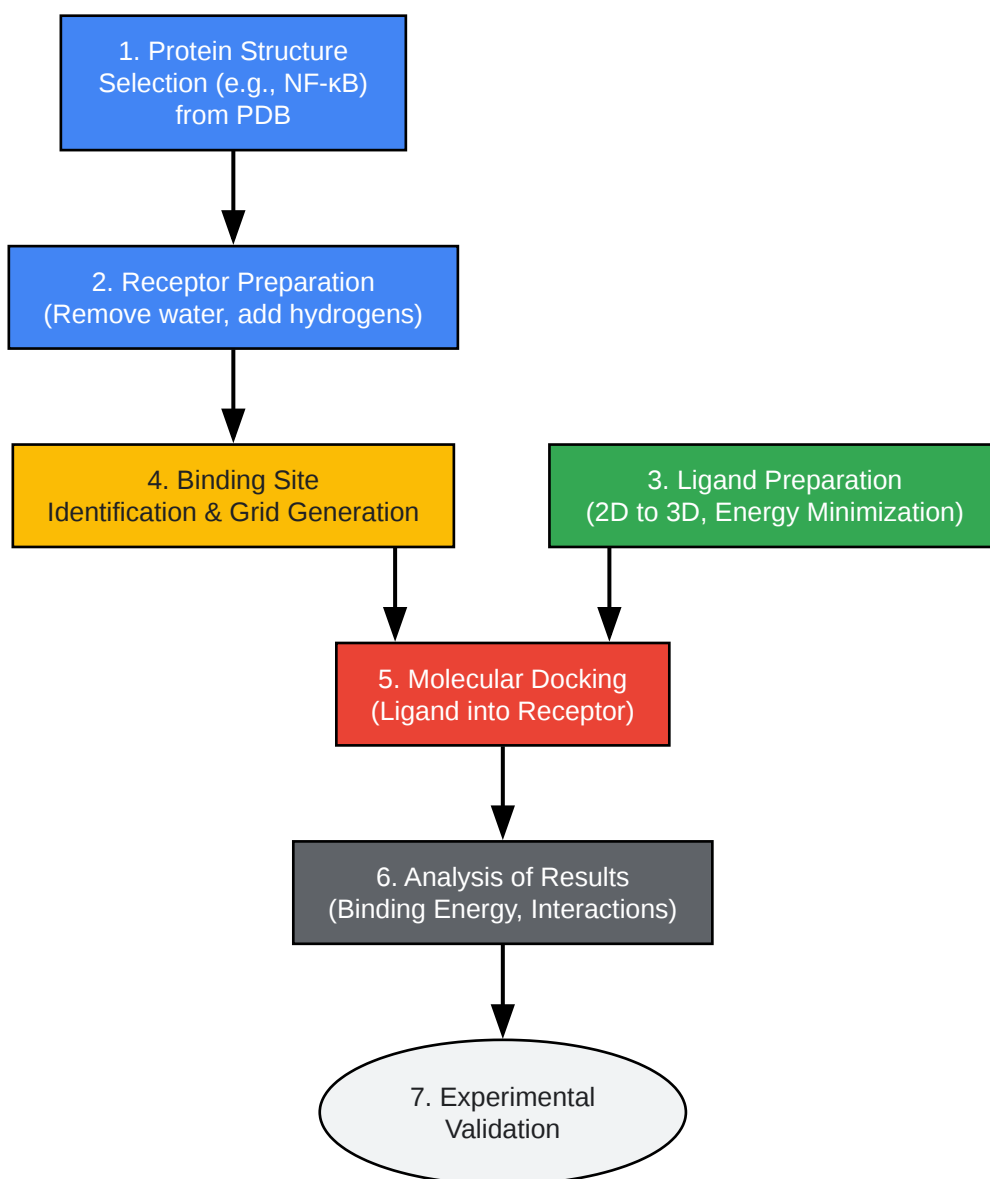
The antimicrobial activities of the synthesized N,2-diphenylquinazolin-4-amine derivatives were evaluated to determine their Minimum Inhibitory Concentrations (MIC).

- **Principle:** This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
- **Procedure:**
 - A series of dilutions of each compound were prepared in a liquid growth medium in microtiter plates.
 - Each well was inoculated with a standardized suspension of the test microorganism (e.g., *S. aureus*, *P. aeruginosa*).
 - The plates were incubated under appropriate conditions.
 - The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.





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- To cite this document: BenchChem. [Performance Comparison of Quinazolinone and Quinazoline Amine Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581877#comparative-docking-studies-of-5-bromoquinazolin-2-amine-inhibitors]

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